Vemurafenib - 918504-65-1

Vemurafenib

Catalog Number: EVT-285968
CAS Number: 918504-65-1
Molecular Formula: C23H18ClF2N3O3S
Molecular Weight: 489.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vemurafenib, also known as PLX4032, is a selective inhibitor of the B-Raf enzyme, specifically targeting the V600E mutation. [] It is a synthetic, small molecule kinase inhibitor with a significant role in scientific research, particularly in the fields of oncology, cell biology, and pharmacology. []

Molecular Structure Analysis

Vemurafenib is a relatively complex molecule with a specific structure that allows it to bind selectively to the mutated B-Raf enzyme. [] Its molecular formula is C23H18ClF2N3O3S. [] While a detailed structural analysis is beyond the scope of this report, understanding the molecule's three-dimensional conformation and its interaction with the BRAF protein is crucial for understanding its mechanism of action.

Mechanism of Action

Vemurafenib's mechanism of action is based on its highly selective inhibition of the mutated B-Raf enzyme. [, ] The BRAF V600E mutation results in constitutive activation of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and proliferation. [, ] Vemurafenib binds to the ATP-binding site of the mutated B-Raf enzyme, blocking its kinase activity and inhibiting the downstream signaling cascade. [, ] This inhibition leads to reduced cell proliferation and increased apoptosis in melanoma cells harboring the BRAF V600E mutation. []

Physical and Chemical Properties Analysis

Vemurafenib exhibits distinct physical and chemical properties relevant to its biological activity. [] It has a molecular weight of 489.9 g/mol and demonstrates good oral bioavailability. [, ] Its solubility and stability in various biological environments contribute to its effectiveness as a therapeutic agent.

Applications

7.1. Cancer Research: Vemurafenib has been extensively studied for its efficacy in treating BRAF V600E-mutant melanoma. [, ] Its effectiveness in inducing tumor regression and improving survival rates in patients with this specific mutation has established it as a cornerstone of targeted cancer therapy. []

7.2. Drug Resistance Mechanisms: Research involving Vemurafenib has led to a deeper understanding of drug resistance mechanisms in cancer. [, , , ] Studies investigating acquired resistance to Vemurafenib have identified various pathways and genetic alterations that allow melanoma cells to circumvent BRAF inhibition, including reactivation of the MAPK pathway, activation of alternative signaling pathways (such as the PI3K/AKT pathway), and development of BRAF gene fusions. [, , , ]

7.3. Combinatorial Therapies: The development of resistance to Vemurafenib has spurred research into combinatorial therapies to overcome these challenges. [, , , ] Studies have demonstrated the effectiveness of combining Vemurafenib with other targeted therapies, such as MEK inhibitors (e.g., cobimetinib, trametinib), to enhance efficacy and delay the emergence of resistance. [, , , ]

7.4. Beyond Melanoma: Research is exploring the potential applications of Vemurafenib in other cancers harboring the BRAF V600E mutation, such as colorectal cancer, hairy cell leukemia, and thyroid carcinoma. [, , , ] Preliminary findings suggest that Vemurafenib, either alone or in combination with other therapies, may show promise in treating these cancers as well. [, , , ]

7.5. Understanding Cell Signaling Pathways: Vemurafenib serves as a valuable tool in elucidating the role of the MAPK pathway in various cellular processes. [, , , , ] Its ability to specifically inhibit BRAF activity allows researchers to dissect the downstream signaling events and investigate the impact on cell proliferation, differentiation, apoptosis, and other cellular functions.

Future Directions

8.1. Overcoming Drug Resistance: Future research should focus on developing novel strategies to circumvent or overcome drug resistance to Vemurafenib. [, ] This may involve identifying new therapeutic targets within the MAPK pathway or alternative signaling pathways that contribute to resistance, as well as developing combination therapies that effectively target multiple resistance mechanisms.

8.2. Expanding Treatment Indications: Further research is needed to explore the therapeutic potential of Vemurafenib in other cancers with BRAF V600E mutations beyond melanoma. [, , , ] This could involve conducting clinical trials to evaluate the efficacy and safety of Vemurafenib in these cancer types, as well as investigating potential synergistic effects of combination therapies with other targeted agents or chemotherapy.

8.3. Understanding the Impact of the Tumor Microenvironment: The tumor microenvironment plays a significant role in drug resistance and tumor progression. [] Future research should investigate how the interplay between tumor cells and their surrounding microenvironment, including factors like hypoxia, nutrient availability, and immune cell infiltration, influences the effectiveness of Vemurafenib.

8.4. Personalized Medicine: Future efforts should focus on developing personalized medicine approaches that incorporate BRAF mutation status and other genetic markers to guide treatment decisions and predict patient responses to Vemurafenib. [] This may involve developing predictive biomarkers to identify patients most likely to benefit from Vemurafenib therapy and tailoring treatment regimens to individual patient characteristics.

Cobimetinib

    Compound Description: Cobimetinib is a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK) [, ]. It is often used in combination with Vemurafenib for the treatment of BRAF V600 mutation-positive advanced melanoma [, , , ]. This combination therapy has been shown to improve progression-free survival and overall survival compared to Vemurafenib alone [, , , ].

    Relevance: Cobimetinib acts downstream of Vemurafenib in the MAPK signaling pathway, inhibiting MEK, which is a kinase downstream of BRAF [, , ]. This combination helps to overcome resistance mechanisms that can arise with BRAF inhibition alone [, , ].

Dabrafenib

    Compound Description: Dabrafenib is another selective BRAF inhibitor, similar to Vemurafenib, approved for treating BRAF V600-mutated melanomas []. It has shown similar activity to Vemurafenib in clinical trials, improving progression-free survival in melanoma patients [].

    Relevance: Dabrafenib shares the same target as Vemurafenib, BRAF V600E, and is used for similar indications [, , ]. It is considered a structurally related compound with a similar mechanism of action [, , ].

Trametinib

    Compound Description: Trametinib is a MEK inhibitor, similar to Cobimetinib, used in combination with Dabrafenib for treating melanoma with BRAF V600 mutations [, ]. Clinical trials demonstrate that this combination exhibits superior response rate, progression-free survival, and overall survival compared to BRAF inhibitor monotherapy [].

    Relevance: Trametinib, like Cobimetinib, acts on the MEK protein downstream of BRAF, making it relevant in combination therapies with BRAF inhibitors like Vemurafenib and Dabrafenib [, ].

    Compound Description: LY2835219 is a selective inhibitor of cyclin-dependent kinase (CDK) 4/6 []. Studies demonstrate its potential in overcoming Vemurafenib resistance associated with MAPK reactivation and cyclin D1 upregulation [].

    Relevance: LY2835219 targets a different pathway implicated in Vemurafenib resistance, making it relevant for combination therapies to tackle resistance mechanisms [].

WP1130

    Compound Description: WP1130 is a small-molecule deubiquitinase (DUB) inhibitor, with activity against Usp5 []. Research suggests that combining WP1130 with Vemurafenib enhances antitumor responses compared to single-agent treatment in melanoma [].

    Relevance: WP1130 targets Usp5, a deubiquitinase activated by mutant BRAF, making it relevant for combination therapy with Vemurafenib to enhance its efficacy [].

Resveratrol

    Compound Description: Resveratrol is a natural polyphenol found in grapes and red wine, known for its potential anti-cancer properties []. It has been shown to suppress cell proliferation and AKT phosphorylation in both parental and vemurafenib-resistant melanoma cells [].

    Relevance: Resveratrol could potentially reverse Vemurafenib resistance in melanoma by targeting the AKT pathway, making it a relevant compound for combination therapies [].

Sorafenib

    Compound Description: Sorafenib is a multi-kinase inhibitor that directly inhibits tumor cell proliferation by blocking the RAF/MEK/ERK-mediated cell signaling pathway []. Studies suggest that sorafenib can sensitize melanoma cells to Vemurafenib through ferroptosis [].

    Relevance: Sorafenib, while targeting multiple kinases, directly impacts the RAF/MEK/ERK pathway, making it relevant to Vemurafenib's mechanism of action and potential combination strategies [].

CT207 and CT317

    Compound Description: These are prodrugs of Vemurafenib, designed to improve its oral bioavailability and pharmacokinetic properties []. Preclinical studies in dogs and monkeys have shown significantly higher oral bioavailability of these prodrugs compared to Vemurafenib [].

    Relevance: These prodrugs are directly relevant as they are structurally modified versions of Vemurafenib, aiming to overcome its limitations in drug delivery and potentially enhancing its efficacy [].

Properties

CAS Number

918504-65-1

Product Name

Vemurafenib

IUPAC Name

N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]propane-1-sulfonamide

Molecular Formula

C23H18ClF2N3O3S

Molecular Weight

489.9 g/mol

InChI

InChI=1S/C23H18ClF2N3O3S/c1-2-9-33(31,32)29-19-8-7-18(25)20(21(19)26)22(30)17-12-28-23-16(17)10-14(11-27-23)13-3-5-15(24)6-4-13/h3-8,10-12,29H,2,9H2,1H3,(H,27,28)

InChI Key

GPXBXXGIAQBQNI-UHFFFAOYSA-N

SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F

Solubility

1 mg/mL
Practically insoluble in aqueous media

Synonyms

PLX4032; PLX 4032; PLX-4032; RG7204 ; RG7204 ; RG 7204 ; RO5185426; RO 5185426 RO5185426 Vemurafenib; Brand name: Zelboraf

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.